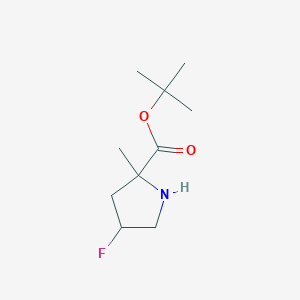

tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate

Description

tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a fluorine atom at the 4-position, a methyl group at the 2-position, and a tert-butyl ester moiety. Pyrrolidine scaffolds are widely used in drug design due to their conformational rigidity and ability to mimic peptide bonds. The fluorine substituent enhances metabolic stability and lipophilicity, while the tert-butyl ester improves solubility and serves as a protecting group for carboxylic acids during synthesis.

Properties

Molecular Formula |

C10H18FNO2 |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3 |

InChI Key |

PKOBSXGHRUXDKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Pyrrolidine Core

The core pyrrolidine ring can be synthesized via cyclization of amino acids or amino alcohol derivatives . A common approach involves:

Starting with 4-fluoropyrrolidine as a precursor, which can be obtained through nucleophilic substitution of a suitable precursor such as 4-chloropyrrolidine with a fluoride source (e.g., potassium fluoride).

Alternatively, cyclization of amino acids such as N-protected amino acids with appropriate side chains can be employed, followed by reduction and functionalization.

Step 2: Introduction of the Methyl Group at the 2-Position

The methyl group at the 2-position can be introduced via alkylation reactions . For example, methylation of the nitrogen or carbon centers using methyl iodide or methyl triflate under basic conditions.

Alternatively, stereoselective alkylation can be achieved through chiral auxiliaries or catalysts to ensure the correct stereochemistry (2R,4R).

Step 3: Fluorination at the 4-Position

The fluorine atom at the 4-position is introduced via nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

The fluorination step typically occurs after the core pyrrolidine ring is assembled, targeting the appropriate carbon atom.

Step 4: Esterification with tert-Butyl Chloroformate

The final step involves attaching the tert-butyl ester group to the carboxylate position.

This is achieved by reacting the carboxylic acid derivative with tert-butyl chloroformate in the presence of a base such as triethylamine .

The reaction proceeds via nucleophilic attack on the chloroformate, forming the tert-butyl ester .

- Typically carried out under anhydrous conditions in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .

- Temperature control is critical, often performed at 0°C to room temperature to prevent side reactions.

Industrial-Scale Synthesis Using Flow Chemistry

Recent advancements suggest that flow microreactor systems are employed for the synthesis of such compounds, offering benefits like improved safety, efficiency, and scalability.

Sequential addition of fluorinating agents and esterifying reagents in a controlled flow environment allows for precise control over reaction parameters, minimizing by-products.

This method involves initial fluorination of the pyrrolidine core, followed by esterification with tert-butyl chloroformate in a continuous process.

Key Reaction Data and Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic fluorination | Selectfluor or DAST | DCM or acetonitrile | 0°C to room temperature | Selective fluorination at the 4-position |

| Alkylation at 2-position | Methyl iodide or methyl triflate | DMF or THF | Room temperature | Stereoselective alkylation |

| Esterification | tert-Butyl chloroformate | DCM | 0°C to room temperature | Base: triethylamine |

Stereochemical Control and Purification

Chiral catalysts or auxiliaries are often employed during alkylation to ensure the stereochemistry at the 2- and 4-positions.

Purification techniques include column chromatography and crystallization to isolate the pure stereoisomer.

Summary of Key Precursors and Reagents

| Precursor | Role | Source/Preparation |

|---|---|---|

| 4-Fluoropyrrolidine | Core ring | Commercially available or synthesized via nucleophilic substitution |

| tert-Butyl chloroformate | Esterification | Commercial reagent |

| Methylating agents (e.g., methyl iodide) | Methyl group | Commercial reagent |

| Fluorinating agents (e.g., DAST, Selectfluor) | Fluorination | Commercial reagents |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

- Structural Differences : Lacks the 2-methyl group present in the target compound. The stereochemistry (2S,4R) may alter binding affinity in chiral environments.

- Synthesis : Likely involves fluorination at the 4-position, similar to methods used in (hydrogenation) and (alkyne functionalization).

- Fluorine’s electronegativity enhances polarity compared to non-halogenated analogs.

tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate

- Functional Groups : Features a formyl group (electron-withdrawing) and methoxy group (electron-donating) instead of fluorine and methyl.

- Applications : The formyl group enables further derivatization (e.g., condensation reactions), while the methoxy group may improve water solubility. However, the lack of fluorine could reduce metabolic stability.

tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate

- Substituents : Contains a bulky 4-octylphenethyl group at the 2-position and a 1-carboxylate ester.

- Physical Properties : The hydrophobic phenethyl chain increases lipophilicity, making it suitable for membrane penetration in drug delivery. However, the absence of fluorine and methyl groups limits stereoelectronic tuning.

tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Reactivity : The propargyl ether and methoxy ester enable click chemistry applications. The alkyne moiety allows for modular synthesis, contrasting with the target compound’s static fluorine and methyl groups.

Tabulated Comparison of Key Features

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate | 4-F, 2-CH₃, 2-COO-t-Bu | ~217.25 (estimated) | Fluorine, tert-butyl ester | High metabolic stability, chiral rigidity |

| tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | 4-F, 2-COO-t-Bu | ~203.22 | Fluorine, ester | Reduced steric bulk, polar |

| tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate | 2-CHO, 4-OCH₃, 1-COO-t-Bu | 229.27 | Formyl, methoxy, ester | Derivatization-friendly, moderate lipophilicity |

| tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate | 2-(4-octylphenethyl), 1-COO-t-Bu | ~431.61 | Phenethyl, ester | High lipophilicity, membrane-permeable |

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods in (hydrogenation) and (functional group addition), with fluorination steps critical for introducing the 4-F group.

- Biological Relevance: Fluorinated pyrrolidines, like the target compound, are prized in medicinal chemistry for their enhanced bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs.

Biological Activity

Tert-butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a fluorine atom and a tert-butyl ester group. These structural features are critical for its biological interactions.

Key Structural Features:

- Pyrrolidine Ring: Provides a framework for interaction with biological targets.

- Fluorine Atom: Enhances hydrogen bonding capabilities and influences lipophilicity.

- Tert-butyl Group: Improves solubility and stability, impacting pharmacokinetics.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The fluorine atom can participate in hydrogen bonding, which is crucial for binding to target proteins. The tert-butyl ester enhances the compound's solubility, facilitating its absorption and distribution in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, including enzyme inhibition and potential anti-cancer properties.

Enzyme Inhibition

The compound has been shown to interact with key enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain proteases or kinases, leading to altered cellular signaling pathways .

Anti-Cancer Potential

Preliminary studies suggest that this compound may have anti-cancer properties, potentially through the modulation of immune responses or direct effects on tumor cells. Its ability to disrupt protein-protein interactions is particularly noteworthy in the context of cancer therapy .

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes demonstrated an IC50 value in the low nanomolar range, indicating potent inhibition. The research highlighted the compound's potential as a lead candidate for drug development targeting enzyme-related diseases .

Case Study 2: Anti-Cancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.